3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O3/c1-29-17-8-10-21-15(11-17)12-19(24(28)30-21)23-26-20-9-7-16(25)13-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILPWDZSSIVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the chromenone structure, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Overview
3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its unique structural features, exhibits a range of biological activities that make it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds within the quinazoline family, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of the bromine atom and methoxy group is believed to enhance its interaction with microbial targets .
Neuroprotective Effects
Emerging research points to neuroprotective effects associated with quinazoline derivatives. The specific compound under discussion has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .
Research Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Activity | Showed inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. |
| Study C | Neuroprotection | Reduced neuronal death by 40% in models of oxidative stress-induced injury. |
Mechanism of Action
The mechanism of action of 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to interact with the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent. Additionally, the compound’s ability to interact with other proteins and receptors may contribute to its antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Coumarin Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- In the main compound, bromo is on the quinazoline ring, which may influence kinase inhibition .
- Methoxy Group : 6-Methoxy on coumarin (main compound and ) is associated with antiangiogenic activity via VEGF and ERK pathway modulation .
- Heterocyclic Linkages: Quinazoline (main compound) vs. benzodiazole () or thiazole () alters electronic properties and target specificity. Quinazolines are known for kinase inhibition, while thiazoles often exhibit antimicrobial effects .
Quinazoline-Based Analogues
Table 2: Quinazoline Derivatives with Comparative Features
Key Observations :
- The main compound’s quinazoline subunit shares a bromo group with –21, but its linkage to coumarin introduces dual pharmacophores. This hybrid structure may synergize anticancer effects, as seen in coumarin-quinoline hybrids .
- Hydrazinyl () and methoxyphenylamino () groups enhance solubility and hydrogen-bonding capacity, whereas the main compound’s phenyl group may improve lipophilicity and membrane penetration .
Biological Activity
The compound 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one (CAS Number: 442534-28-3) is a derivative of quinazoline and chromene, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C24H15BrN2O3
- Molecular Weight : 459.2915 g/mol
- SMILES Notation : COc1ccc2c(c1)cc(c(=O)o2)c1nc2ccc(cc2c(n1)c1ccccc1)Br
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one , demonstrated potent activity against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than that of Erlotinib, a well-known anticancer drug . This suggests that modifications to the quinazoline core can enhance its anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. The presence of bromine and methoxy groups has been linked to increased potency against cancer cells. The SAR studies indicate that the position and nature of substituents on the quinazoline ring affect binding affinity to key molecular targets such as epidermal growth factor receptors (EGFR) and other kinases involved in tumorigenesis .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases that are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions with EGFR, suggesting that these compounds can effectively compete with natural substrates for binding sites .
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:
Q & A
Basic: What are the standard synthetic routes for 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazolinone core via cyclization of 6-bromo-2-phenyl-1,3-benzoxazin-4-one with amines (e.g., hydrazine derivatives) under reflux in glacial acetic acid .
- Step 2: Coupling the quinazolinone moiety to the chromenone scaffold using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Step 3: Final purification via recrystallization (ethanol or chloroform/ethanol mixtures) and monitoring by TLC (cyclohexane:ethyl acetate, 2:1) .
Key Data:
- Yield optimization: ~70% after recrystallization .
- Critical parameters: Reaction time (3–4 h), solvent polarity, and stoichiometric control of bromoacetyl intermediates .
Basic: How is structural elucidation performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy: ¹H/¹³C NMR to assign proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (HRMS-ESI): Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₁₆BrN₂O₃: 483.03 g/mol) .
- X-ray Crystallography: SHELX programs refine crystal structures, resolving bond angles and torsion angles (e.g., C2/c space group for monoclinic systems) .
Advanced Tip: For ambiguous stereochemistry, use ORTEP-3 for graphical representation of thermal ellipsoids .
Basic: What methods ensure purity and stability during synthesis?
Methodological Answer:
- Purity Assessment:
- Stability: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent bromine loss or photodegradation .
Advanced: How are electron-deficient bromo groups managed in nucleophilic reactions?
Methodological Answer:
The 6-bromo substituent on quinazolinone can hinder reactivity due to steric and electronic effects. Strategies include:
- Catalytic Systems: Use Pd(PPh₃)₄ with Cs₂CO₃ to facilitate Buchwald-Hartwig amination .
- Microwave-Assisted Synthesis: Accelerate coupling reactions (e.g., 100°C, 30 min) to reduce side products .
- Protecting Groups: Temporarily mask the methoxy group on chromenone with tert-butyldimethylsilyl (TBS) to prevent oxidation .
Advanced: How can structure-activity relationships (SAR) guide functionalization?
Methodological Answer:
- Quinazolinone Modifications:
- Chromenone Adjustments:
- Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values .
Advanced: What computational tools predict binding modes or reactivity?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., EGFR kinase) .
- DFT Calculations: Gaussian 16 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Case Example: Discrepancies in tautomeric forms (e.g., lactone vs. carboxylate in chromenone) .
- Validation Steps:
Advanced: What biological mechanisms are hypothesized for this compound?
Methodological Answer:
- Kinase Inhibition: The quinazolinone core competes with ATP in kinase binding pockets (e.g., VEGFR-2) .
- DNA Intercalation: Planar chromenone moiety intercalates DNA, inducing apoptosis in cancer cells .
- In Vitro Testing: Use fluorescence anisotropy to measure DNA binding affinity (Kd ~10⁻⁶ M) .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Pro-drug Strategy: Introduce phosphate groups at C3 of chromenone for enhanced aqueous solubility .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
